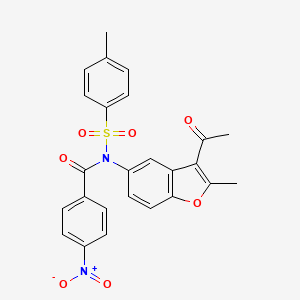![molecular formula C5H14Cl2N2 B2866587 [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride CAS No. 217093-89-5](/img/structure/B2866587.png)
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity by selectively targeting cancer cells that rely on overactive RNA polymerase I.
Mecanismo De Acción
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. Cancer cells with overactive RNA polymerase I are particularly sensitive to this compound, as it disrupts their ability to produce the ribosomes necessary for cell growth and proliferation. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific DNA sequences and protein factors involved in RNA polymerase I transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells, including cell cycle arrest, apoptosis, and changes in gene expression. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, more research is needed to fully understand the long-term effects of this compound on normal cells and organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride is its selectivity for cancer cells with overactive RNA polymerase I, which makes it a promising candidate for targeted therapy. However, this compound can also have off-target effects on other RNA polymerases and DNA repair pathways, which can complicate its use in lab experiments. In addition, this compound can be difficult to work with due to its low solubility and stability, which can limit its use in certain assays and experiments.
Direcciones Futuras
Future research on [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride should focus on further elucidating its mechanism of action and optimizing its use in combination therapy with other chemotherapy agents. In addition, more studies are needed to fully understand the long-term effects of this compound on normal cells and organs, as well as its potential for resistance development. Finally, this compound may have potential applications beyond cancer therapy, such as in the treatment of certain genetic disorders and viral infections.
Métodos De Síntesis
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride can be synthesized through a multistep process involving the reaction of 2-cyano-3-(dimethylamino)propylamine with cyclopropylcarboxaldehyde, followed by reduction and hydrochloride salt formation. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized by various analytical techniques.
Aplicaciones Científicas De Investigación
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride has been extensively studied for its anticancer activity, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has been shown to selectively target cancer cells that rely on overactive RNA polymerase I, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-4-1-5(4)3-7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFAWHWAKPTGEL-RSLHMRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

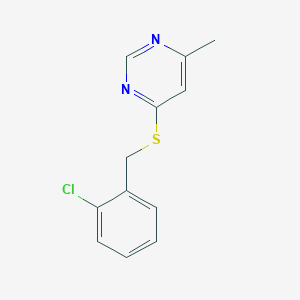
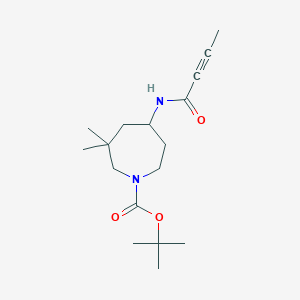
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylethanesulfonamide](/img/structure/B2866507.png)
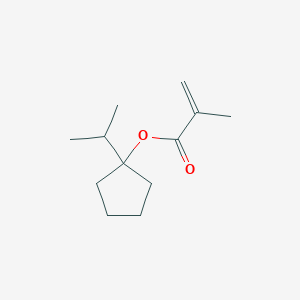
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2866510.png)
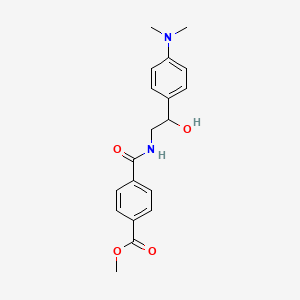
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(3,4-dimethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2866513.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)
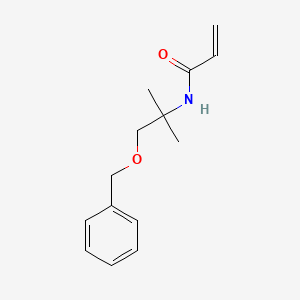
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)
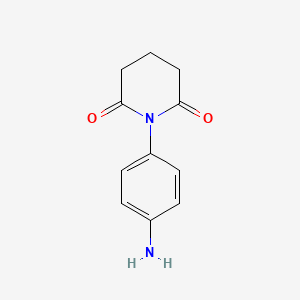
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2866524.png)
